Cas no 4439-62-7 (8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione)

8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione structure
4439-62-7 structure
Product Name:8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
CAS-nummer:4439-62-7
MF:C23H18O7
MW:406.384827136993
CID:929464
PubChem ID:442819
Update Time:2025-04-19

8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione Chemische en fysische eigenschappen

Naam en identificatie

    • 8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • rotenonone
    • 2-Isopropenyl-8,9-dimethoxy-1,2-dihydro-chromeno[3,4-b]furo[2,3-h]chromen-6,12-dion
    • 2-isopropenyl-8,9-dimethoxy-1,2-dihydro-chromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • 6-Oxorotenoid
    • AC1L4151
    • AC1Q6KOV
    • AR-1H4186
    • NSC219968
    • NSC 219968
    • UNII-8LO3PH2R0J
    • NSC-219968
    • (1)Benzopyrano(3,4-b)furo(2,3-h)(1)benzopyran-6,12-dione, 1,2-dihydro-8,9-dimethoxy-2-(1-methylethenyl)-, (R)-
    • LMPK12060070
    • SCHEMBL4740019
    • (6R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione
    • Q27108175
    • (1)BENZOPYRANO(3,4-B)FURO(2,3-H)(1)BENZOPYRAN-6,12-DIONE, 1,2-DIHYDRO-8,9-DIMETHOXY-2-(1-METHYLETHENYL)-, (2R)-
    • XR161579
    • 16,17-Dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-12,21-dione
    • DTXSID301110356
    • 4439-62-7
    • CHEBI:8898
    • 8LO3PH2R0J
    • (2R)-8,9-dimethoxy-2-(prop-1-en-2-yl)-1,2-dihydrochromeno[3,4-b]furo[2,3-h]chromene-6,12-dione
    • (2R)-1,2-Dihydro-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6,12-dione
    • CID 99781
    • Inchi: 1S/C23H18O7/c1-10(2)15-8-13-14(28-15)6-5-11-20(24)19-12-7-17(26-3)18(27-4)9-16(12)29-23(25)22(19)30-21(11)13/h5-7,9,15H,1,8H2,2-4H3/t15-/m1/s1
    • InChI-sleutel: CWZIPBGXMLRVIC-OAHLLOKOSA-N
    • LACHT: O1C2C=CC3C(C4C5C=C(C(=CC=5OC(C=4OC=3C=2C[C@@H]1C(=C)C)=O)OC)OC)=O

Berekende eigenschappen

  • Exacte massa: 406.10524
  • Monoisotopische massa: 406.10525291g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 3
  • Complexiteit: 801
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 80.3Ų

Experimentele eigenschappen

  • PSA: 80.29
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